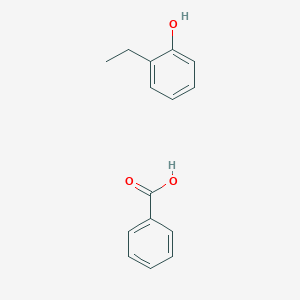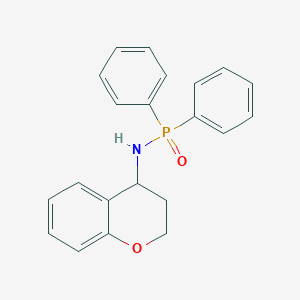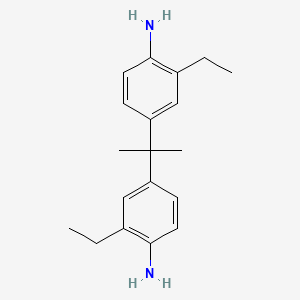
Benzoic acid;2-ethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;2-ethylphenol is an organic compound that consists of a benzoic acid moiety and a 2-ethylphenol moiety. Benzoic acid is a simple aromatic carboxylic acid, while 2-ethylphenol is a phenolic compound with an ethyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Conversion of Benzoic Acids to Phenols: One efficient method to prepare phenols from benzoic acids involves using simple organic reagents at room temperature.
Dearomatization–Rearomatization Strategy: Another method involves generating benzoyl fluorides and benzoic acids from phenols via oxidative dearomatization.
Industrial Production Methods
Hydrolysis of Benzene Trichloride: Benzoic acid can be produced by hydrolyzing benzene trichloride with calcium hydroxide in the presence of iron powder as a catalyst.
Catalytic Oxidation of Toluene: Toluene is catalytically oxidized with air and vanadium pentoxide (V2O5) or manganese and cobalt acetates to produce benzoic acid.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Benzoic acid can undergo oxidation reactions to form various products.
Reduction: Reduction of benzoic acid can lead to the formation of benzyl alcohol.
Substitution: Phenolic compounds like 2-ethylphenol can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reactions: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Oxidation of benzoic acid can produce benzaldehyde or benzyl alcohol.
Reduction: Reduction of benzoic acid typically yields benzyl alcohol.
Substitution: Electrophilic aromatic substitution of 2-ethylphenol can produce various substituted phenols.
Applications De Recherche Scientifique
Benzoic acid;2-ethylphenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It has been studied for its effects on microbial communities and plant growth.
Industry: It is used in the production of phenolic resins and as an antioxidant in edible oils.
Mécanisme D'action
The mechanism of action of benzoic acid;2-ethylphenol involves several molecular targets and pathways:
Antioxidant Activity: Phenolic compounds exert antioxidant effects by scavenging free radicals and inhibiting oxidative stress.
Gene Regulation: They modulate the expression of genes involved in cell proliferation, survival, and apoptosis.
Microbial Interactions: Benzoic acid affects the richness and diversity of microbial communities, influencing plant growth and health.
Comparaison Avec Des Composés Similaires
Benzoic acid;2-ethylphenol can be compared with other phenolic compounds:
Benzoic Acid: A simple aromatic carboxylic acid used as a food preservative.
Phenol: A basic phenolic compound with antiseptic properties.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): A phenolic antioxidant used in various industrial applications.
Uniqueness
This compound is unique due to its combined properties of benzoic acid and 2-ethylphenol, making it versatile for various applications in chemistry, biology, and industry.
Propriétés
Numéro CAS |
143478-55-1 |
|---|---|
Formule moléculaire |
C15H16O3 |
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
benzoic acid;2-ethylphenol |
InChI |
InChI=1S/C8H10O.C7H6O2/c1-2-7-5-3-4-6-8(7)9;8-7(9)6-4-2-1-3-5-6/h3-6,9H,2H2,1H3;1-5H,(H,8,9) |
Clé InChI |
PNKFXAFWMPQDOO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1O.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1,1,2,2,3,3,4,4,5,5,6,7,7-Tetradecafluoro-8-[(prop-2-en-1-yl)oxy]octane](/img/structure/B12554740.png)
![1-[(2S)-Oxiranyl]ethanone](/img/structure/B12554752.png)
![5-Methoxy-N-phenyl-4-[(prop-2-yn-1-yl)oxy]pyrimidin-2-amine](/img/structure/B12554757.png)

![3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B12554782.png)
![10-[4-(1-Octylpyridin-4(1H)-ylidene)pyridin-1(4H)-yl]decane-1-thiol](/img/structure/B12554792.png)
![10-{4-[(E)-Phenyldiazenyl]phenoxy}decane-1-thiol](/img/structure/B12554793.png)
![Thiophene, 3-[[(6-bromohexyl)oxy]methyl]-](/img/structure/B12554799.png)


![Naphth[2,1-d]oxazole, 5-methoxy-4-(3-methyl-2-butenyl)-](/img/structure/B12554827.png)
![4,4'-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol)](/img/structure/B12554839.png)
![1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide](/img/structure/B12554846.png)
